molecular formula C10H4N4S2 B186566 Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole CAS No. 133546-47-1

Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole

Cat. No. B186566
M. Wt: 244.3 g/mol
InChI Key: VHHDKHOBNKXVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole (NTz) is a doubly 2,1,3-benzobisthiadiazole (BTz)-fused heteroaromatic molecule . It functions effectively as an electron-accepting unit of donor–acceptor type donor copolymers for bulk-heterojunction OSCs . NTz contains two fused 1, 2, 5-thiadiazole rings that lower the band gap, enhance the interchain packing, and improve the charge mobility of the resulting polymer .


Synthesis Analysis

5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole was successfully developed by the direct borylation reaction on the parent heterocycle . This compound was utilized for the synthesis of naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole-based donor–acceptor copolymers .


Molecular Structure Analysis

The molecular structure of NTz is characterized by two fused 1, 2, 5-thiadiazole rings . This structure is responsible for its unique properties, such as a lower band gap and improved charge mobility .


Chemical Reactions Analysis

The synthesis of NTz involves a direct borylation reaction on the parent heterocycle . This reaction leads to the formation of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c’]bis[1,2,5]thiadiazole, which is then used to synthesize NTz-based donor–acceptor copolymers .


Physical And Chemical Properties Analysis

NTz is a solid at room temperature . It has a molecular weight of 496.22 . The melting point of NTz is 377-382 °C .

Scientific Research Applications

Organic Solar Cells

  • Field : Material Science, Renewable Energy .
  • Application : NTz is used in the synthesis of π-conjugated compounds for organic solar cells . It serves as an effective electron-accepting unit .
  • Method : The synthesis of fluorinated naphthobisthiadiazole (FNTz) was accomplished by the sequential introduction of amino functional groups into 1,5-difluoronapthalene derivatives to form fluorinated tetraaminonapthalene derivatives, followed by the formation of thiadiazole rings .
  • Results : Organic solar cells based on FNTz acceptor in combination with poly(3-hexylthiophene) (P3HT) as a donor exhibit a significant improvement of power conversion efficiency (PCE) compared to the corresponding non-fluorinated NTz-based cells, reaching a high PCE of up to 3.12% .

Polymer Solar Cells

  • Field : Polymer Science, Renewable Energy .
  • Application : NTz is used in the synthesis of two-dimensional π-conjugated polymers for polymer solar cells .
  • Method : By changing the acceptor 2,1,3-benzothiadiazole (BT) for a stronger electron-withdrawing unit of NTz moiety in the side chain, the energy levels, absorption spectra, band gaps, and charge-transport abilities of the resultant polymers could be effectively tuned .
  • Results : The power conversion efficiency can be improved from 1.37% to 3.52% by replacing the BT with an NTz moiety .

Light-Emitting Materials

  • Field : Material Science, Optoelectronics .
  • Application : NTz derivatives are used as light-emitting materials .
  • Method : The optical absorption and emission property, film morphology and thermal stability of these compounds have been investigated .
  • Results : The NTz derivatives present both carrier transporting property and high fluorescence quantum yield .

Donor-Acceptor Copolymers

  • Field : Polymer Science .
  • Application : NTz is used in the synthesis of donor-acceptor copolymers .
  • Method : 5,10-Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho [1,2-c:5,6-c′]bis [1,2,5]thiadiazole was successfully developed by the direct borylation reaction on the parent heterocycle .
  • Results : The synthesized NTz-based donor-acceptor copolymers were utilized for further applications .

All-Polymer Solar Cells

  • Field : Polymer Science, Renewable Energy .
  • Application : NTz is used in the design of conjugated random copolymers for all-polymer solar cells .
  • Method : A series of narrow bandgap conjugated copolymers were synthesized by combining two conjugated polymers with various molar ratios of naphthobis[1,2,5]thiadiazole (NT) unit .
  • Results : The all-polymer solar cells (all-PSCs) based on the ternary copolymers NT40 exhibited a high power conversion efficiency over 8.0%, which outperformed those of devices based on the NT00:NT100:N2200 blended films .

Photovoltaic Performance Improvement

  • Field : Material Science, Renewable Energy .
  • Application : NTz is used to enhance the interchain packing and improve the charge mobility of the resulting polymer .
  • Method : NTz contains two fused 1, 2, 5-thiadiazole rings that lower the band gap .
  • Results : The NT-based polymer PBDT-DTNT exhibited considerably better photovoltaic performance with a power conversion efficiency (PCE) of 6.00% .

Fluorinated NTz in Organic Solar Cells

  • Field : Material Science, Renewable Energy .
  • Application : Fluorinated NTz is used as an effective electron-accepting unit in organic solar cells .
  • Method : The synthesis of fluorinated naphthobisthiadiazole (FNTz) was accomplished by the sequential introduction of amino functional groups into 1,5-difluoronapthalene derivatives to form fluorinated tetraaminonapthalene derivatives, followed by the formation of thiadiazole rings .
  • Results : Organic solar cells based on the synthesized FNTz acceptor in combination with poly(3-hexylthiophene) (P3HT) as a donor exhibit a significant improvement of power conversion efficiency (PCE) compared to the corresponding non-fluorinated NTz-based cells, reaching a high PCE of up to 3.12% .

Conjugated Random Copolymers in All-Polymer Solar Cells

  • Field : Polymer Science, Renewable Energy .
  • Application : NTz is used in the design of conjugated random copolymers for all-polymer solar cells .
  • Method : A series of narrow bandgap conjugated copolymers were synthesized by combining two conjugated polymers with various molar ratios of naphthobis[1,2,5]thiadiazole (NT) unit .
  • Results : The resultant all-PSCs based on the ternary copolymers NT40 exhibited an impressively high power conversion efficiency over 8.0%, which obviously outperformed those of devices based on the NT00:NT100:N2200 blended films .

Future Directions

NTz has shown promise in the field of organic solar cells (OSCs), where it functions effectively as an electron-accepting unit . Its unique properties, such as a lower band gap and improved charge mobility, make it a valuable component in the synthesis of high-performance semiconducting polymers . Future research may focus on optimizing these properties to enhance the performance of OSCs and other electronic devices.

properties

IUPAC Name

[2,1,3]benzothiadiazolo[7,6-g][2,1,3]benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N4S2/c1-3-7-10(14-15-11-7)6-2-4-8-9(5(1)6)13-16-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHDKHOBNKXVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C3=C1C4=NSN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole

CAS RN

133546-47-1
Record name 133546-47-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole
Reactant of Route 2
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole
Reactant of Route 3
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole
Reactant of Route 4
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole
Reactant of Route 5
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole
Reactant of Route 6
Naphtho[1,2-c:5,6-c']bis[1,2,5]thiadiazole

Citations

For This Compound
704
Citations
M Wang, X Hu, P Liu, W Li, X Gong… - Journal of the …, 2011 - ACS Publications
Donor–acceptor conjugated polymers PBDT-DTBT and PBDT-DTNT, based on 2,1,3-benzothiadiazole (BT) and naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole (NT), have been designed and …
Number of citations: 663 pubs.acs.org
M Wang, X Hu, L Liu, C Duan, P Liu, L Ying… - …, 2013 - ACS Publications
Three donor–acceptor type of narrow band gap conjugated polymers with enlarged coplanar skeleton were synthesized via Stille copolymerization of indacenodithiophene (IDT) and …
Number of citations: 77 pubs.acs.org
J Tong, J Li, P Zhang, X Ma, M Wang, L An, J Sun… - Polymer, 2017 - Elsevier
Two donor-π-acceptor (D-π-A) type low bandgap (LBG) conjugated polymers, namely, PT-DTNT-DT and PTT-DTNT-DT, consisting of thiophene (T) and/or thieno[3,2-b]thiophene (TT) …
Number of citations: 38 www.sciencedirect.com
Y **, Z Chen, S Dong, N Zheng, L Ying… - Advanced …, 2016 - Wiley Online Library
A novel naphtho [1, 2-c: 5, 6-c′] bis ([1, 2, 5] thiadiazole)-based narrow-bandgap π-conjugated polymer is designed for application in polymer solar cells. Remarkable power …
Number of citations: 253 onlinelibrary.wiley.com
S Chatterjee, Y Ie, M Karakawa… - Advanced Functional …, 2016 - Wiley Online Library
The development of nonfullerene acceptor materials applicable to organic photovoltaics (OPVs) has attracted considerable attention for the achievement of a high power conversion …
Number of citations: 47 onlinelibrary.wiley.com
Y **, Z Chen, M **ao, J Peng, B Fan… - Advanced Energy …, 2017 - Wiley Online Library
Two novel narrow bandgap π‐conjugated polymers based on naphtho[1,2‐c:5,6‐c′]bis([1,2,5]thiadiazole) (NT) unit are developed, which contain the thiophene or benzodithiophene …
Number of citations: 142 onlinelibrary.wiley.com
Z Zeng, Z Zhong, W Zhong, J Zhang, L Ying… - Journal of Materials …, 2019 - pubs.rsc.org
In this study, we fabricated a bulk-heterojunction organic photodetector with high detectivity by using a naphtho[1,2-c:5,6-c]bis[1,2,5]thiadiazole-based narrow-bandgap π-conjugated …
Number of citations: 33 pubs.rsc.org
LQ Liu, GC Zhang, P Liu, J Zhang… - Chemistry–An Asian …, 2014 - Wiley Online Library
Four donor–acceptor‐type low‐bandgap conjugated polymers based on a naphtho[1,2‐c:5,6‐c]bis(1,2,5‐thiadiazole) (NT) acceptor and different donors bridged by a bithiophene …
Number of citations: 12 onlinelibrary.wiley.com
L Zhang, K Pei, M Yu, Y Huang, H Zhao… - The Journal of …, 2012 - ACS Publications
Conjugated polymers with donor–acceptor architectures have been successfully applied in bulk heterojunction solar cell devices. Tuning the electron-withdrawing capability in donor–…
Number of citations: 66 pubs.acs.org
S Chatterjee, Y Ie, T Seo, T Moriyama… - NPG Asia …, 2018 - nature.com
The incorporation of electron-accepting units into π-conjugated systems is well-established as a powerful approach to tune the physical properties and frontier orbital energy levels of …
Number of citations: 18 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.